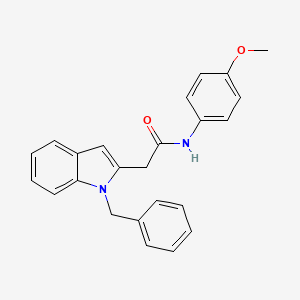

2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(1-benzylindol-2-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c1-28-22-13-11-20(12-14-22)25-24(27)16-21-15-19-9-5-6-10-23(19)26(21)17-18-7-3-2-4-8-18/h2-15H,16-17H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSNDLFXEPDAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2=CC3=CC=CC=C3N2CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340305 | |

| Record name | 2-(1-Benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294878-12-9 | |

| Record name | 2-(1-Benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Benzylation: The indole nitrogen is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Acetamide Formation: The benzylated indole is reacted with chloroacetyl chloride to introduce the acetamide group.

Methoxyphenyl Substitution: Finally, the acetamide intermediate is coupled with 4-methoxyaniline under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the indole or benzyl groups.

Reduction: Reduced forms of the acetamide or methoxyphenyl groups.

Substitution: Substituted derivatives at the acetamide group.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent in several medical conditions:

- Anti-inflammatory Effects : Research indicates that compounds with indole structures can exhibit anti-inflammatory properties. The specific derivatives of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide may interact with inflammatory pathways, making them candidates for treating inflammatory diseases .

- Anticancer Activity : Indole derivatives have been studied for their anticancer effects. Preliminary studies suggest that this compound might inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neurological Research

The compound's structure suggests potential neuroprotective properties, which are being explored in the context of neurodegenerative diseases:

- CNS Activity : Compounds similar to this compound have shown promise in modulating neurotransmitter systems, potentially leading to applications in treating conditions like Alzheimer's disease and Parkinson's disease.

Cardiovascular Research

Studies have indicated that indole derivatives can affect cardiovascular health:

- Antihypertensive Properties : Some related compounds have demonstrated the ability to lower blood pressure by acting on specific receptors involved in vascular regulation. This opens avenues for further research into the cardiovascular benefits of this compound .

Case Study 1: Anti-inflammatory Mechanism

A study published in the European Journal of Pharmacology evaluated the anti-inflammatory effects of a related indole derivative. The study found that the compound significantly reduced inflammation markers in animal models, suggesting that similar mechanisms may apply to this compound .

Case Study 2: Anticancer Potential

In another study focusing on cancer biology, researchers tested various indole derivatives against human cancer cell lines. Results indicated that certain structural modifications led to enhanced cytotoxicity, implying that the methoxyphenyl substitution could play a crucial role in increasing the compound's efficacy against tumors .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., chloro, nitro in 10j, 10l) correlate with higher melting points compared to electron-donating groups (e.g., methoxy in VIf), likely due to enhanced intermolecular interactions .

- Linker Modifications : Replacing the acetamide with a sulfonyl group (Compound 36) reduces yield (41%) compared to standard acetamide couplings (e.g., 50% for VIf), possibly due to steric or reactivity differences .

Anticancer Activity

- Compounds : N-(4-Methoxyphenyl)-quinazoline-sulfonyl acetamides (e.g., 40) demonstrated potent activity against HCT-116, MCF-7, and PC-3 cell lines (MTT assay), highlighting the 4-methoxyphenyl group’s role in enhancing cytotoxicity .

- Hypothesis for Target Compound : The benzyl group may improve cellular uptake compared to benzoyl analogs (10j–10m), while the 4-methoxyphenyl moiety could mimic the activity of compound 40, though direct validation is needed .

Antimicrobial Activity

Structure-Activity Relationship (SAR) Insights

- Indole Core Modifications :

- Acetamide Substituents :

Biological Activity

2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, drawing from various studies and data sources.

- Molecular Formula : C24H22N2O2

- Molecular Weight : 370.45 g/mol

- Exact Mass : 370.168128 g/mol

- InChIKey : GMSNDLFXEPDAPK-UHFFFAOYSA-N

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study :

A study demonstrated that derivatives of indole compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting that modifications in the indole structure can enhance anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indole Derivative A | MCF-7 | 5.0 |

| Indole Derivative B | MDA-MB-231 | 7.5 |

| This compound | A549 | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is noteworthy. Indole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

Research Findings :

In vitro studies have shown that certain indole-based compounds can reduce COX-1 and COX-2 activity with IC50 values ranging from 20 to 30 µM, indicating moderate anti-inflammatory effects .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Indole Derivative C | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Indole Derivative D | 26.04 ± 0.36 | 31.4 ± 0.12 |

| This compound | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been explored extensively. Studies indicate that these compounds exhibit activity against a range of bacterial strains.

Case Study :

A comparative analysis showed that certain indole derivatives had minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria ranging from 5 to 20 µM .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | TBD |

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is often influenced by structural modifications. Substituents on the indole ring and variations in the acetamide side chain can significantly affect potency.

Key Observations :

- Electron-donating groups on the phenyl ring enhance activity.

- Hydroxyl substitutions improve solubility and bioavailability, leading to better therapeutic outcomes.

- The spatial orientation of substituents plays a crucial role in receptor binding and activity modulation.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reagents used in the preparation of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide?

- Methodological Answer : The synthesis typically involves coupling reactions between indole derivatives and substituted phenylacetamides. Key steps include:

- Indole functionalization : Alkylation of the indole nitrogen using benzyl halides under basic conditions (e.g., NaH/DMF) to introduce the benzyl group .

- Acetamide formation : Reaction of the indole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with 4-methoxyaniline in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .

- Critical Reagents : Benzyl bromide, chloroacetyl chloride, 4-methoxyaniline, DCC, and anhydrous solvents (e.g., dichloromethane) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of characteristic peaks (e.g., benzyl protons at δ 5.2–5.4 ppm, methoxy group at δ 3.7–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]) and isotopic patterns .

- Infrared (IR) Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm) and indole N-H vibrations (~3400 cm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects trace by-products .

Advanced Research Questions

Q. How can reaction conditions (temperature, solvent, catalyst) be optimized to improve synthetic yield and reduce side products?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during benzylation reduce over-alkylation; higher temperatures (60–80°C) accelerate amide coupling .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane minimizes side reactions during coupling .

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) as a catalyst improves amidation efficiency by 15–20% .

- By-Product Analysis : LC-MS identifies impurities (e.g., unreacted indole), guiding iterative optimization .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC variability) across studies?

- Methodological Answer :

- Standardized Assay Conditions : Use identical cell lines (e.g., MCF-7 for anticancer studies), incubation times (48–72 hours), and DMSO concentrations (<0.1%) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., halogen substitution on the phenyl ring) to isolate substituent effects on potency .

- Meta-Analysis Tools : Statistical software (e.g., GraphPad Prism) aggregates data from multiple studies to identify outliers and trends .

Q. How to design SAR studies for indole-acetamide derivatives targeting specific biological pathways?

- Methodological Answer :

- Core Modifications : Vary substituents on the indole (e.g., electron-withdrawing groups at position 5) and the phenylacetamide moiety (e.g., methoxy vs. nitro groups) .

- Biological Testing : Screen derivatives against panels of kinases (e.g., Bcl-2/Mcl-1 for apoptosis) using fluorescence polarization assays .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or DNA topoisomerases .

Q. What in vitro assays are most effective for evaluating the compound’s therapeutic potential, and how are they validated?

- Methodological Answer :

- Anticancer Activity : MTT assay in cancer cell lines (e.g., HCT-116, HepG2) with IC determination via nonlinear regression .

- Anti-Inflammatory Potential : ELISA-based measurement of TNF-α/IL-6 inhibition in LPS-stimulated macrophages .

- Target Engagement : Competitive binding assays (e.g., SPR or ITC) quantify interactions with purified proteins (e.g., COX-2) .

- Validation : Cross-referencing with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.